1-azido-3-bromo-5-methoxybenzene
Description
Properties
CAS No. |
2763939-35-9 |
|---|---|
Molecular Formula |
C7H6BrN3O |
Molecular Weight |
228 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
General Procedure for Aniline Bromination
Bromination of 5-methoxyaniline is typically achieved using N-bromosuccinimide (NBS) in dichloromethane under controlled conditions. As outlined in General Procedure A of the Royal Society of Chemistry protocols, a solution of 5-methoxyaniline (20 mmol) in dichloromethane is cooled to 0°C, followed by the dropwise addition of NBS (20 mmol). The reaction is monitored via thin-layer chromatography (TLC), and upon completion, the mixture is washed with sodium bicarbonate and purified via flash chromatography. This method yields 3-bromo-5-methoxyaniline with moderate to high efficiency, depending on substituent effects.
Table 1: Optimization of Bromination Conditions for 5-Methoxyaniline
Catalytic Bromination with Zirconium Tetrachloride
For substrates requiring enhanced regiocontrol, zirconium tetrachloride (ZrCl₄) has been employed as a catalyst. In a modified protocol, 5-methoxyaniline is dissolved in dichloromethane at -80°C, followed by the addition of ZrCl₄ (0.5 mmol) and NBS (10 mmol). This method, while lower yielding (37% after purification), minimizes byproducts such as 4-bromo-1-naphthylamine in analogous systems.
Diazotization-Azidation of 3-Bromo-5-Methoxyaniline
The conversion of 3-bromo-5-methoxyaniline to this compound requires the replacement of the amino group with an azide. This is achieved through diazotization followed by azide displacement.
Aqueous Diazotization-Azidation
General Procedure B involves diazotization in aqueous sulfuric acid. A solution of 3-bromo-5-methoxyaniline (15 mmol) in concentrated H₂SO₄ is cooled to 0°C, and sodium nitrite (17.25 mmol) is added to generate the diazonium salt. Subsequent treatment with sodium azide (16.5 mmol) at 10°C induces nucleophilic displacement, yielding the azide. The product is extracted with petroleum ether and purified via column chromatography.
Table 2: Key Parameters for Aqueous Diazotization-Azidation
Trifluoroacetic Acid-Mediated Azidation
For acid-sensitive substrates, trifluoroacetic acid (TFA) serves as an alternative medium. In General Procedure C, 3-bromo-5-methoxyaniline is dissolved in TFA at -10°C, and sodium nitrite (15 mmol) and sodium azide (15 mmol) are sequentially added. This method avoids aqueous workup and simplifies purification, though yields remain comparable to aqueous methods.
Alternative Synthetic Routes
Halogen Exchange Reactions
While less common, halogen exchange using metal catalysts (e.g., CuI or Pd(PPh₃)₄) has been explored for azide introduction. However, bromide’s poor leaving-group ability limits this approach compared to iodide-based systems.
Direct Azidation via Sandmeyer-Type Reactions
Sandmeyer reactions traditionally convert diazonium salts to aryl halides, but reversing this process to introduce azides remains challenging. Experimental protocols using NaN₃ in the presence of Cu(I) catalysts are under investigation but lack robust yields .
Chemical Reactions Analysis
Types of Reactions: 1-Azido-3-bromo-5-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of triazoles through cycloaddition reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃), copper(I) catalysts for cycloaddition.
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Major Products Formed:
Triazoles: Formed through cycloaddition reactions with alkynes.
Amines: Formed through reduction of the azido group.
Carbonyl Compounds: Formed through oxidation of the methoxy group.
Scientific Research Applications
1-Azido-3-bromo-5-methoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-azido-3-bromo-5-methoxybenzene primarily involves its reactivity due to the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction widely used in click chemistry. This reactivity is facilitated by the electron-withdrawing nature of the bromine atom and the electron-donating effect of the methoxy group, which together influence the electronic properties of the benzene ring .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Structurally Related Compounds
*Calculated based on atomic weights.
- Electronic Effects : The methoxy group (-OCH₃) in the target compound is electron-donating, activating the ring for electrophilic substitution at ortho/para positions. In contrast, the trifluoromethyl (-CF₃) group in 1-azido-3-bromo-5-(trifluoromethyl)benzene is strongly electron-withdrawing, deactivating the ring and directing reactions to meta positions .
- Functional Group Reactivity: The azido group enables cycloaddition reactions, while the amino group in 3-bromo-5-methoxyaniline permits diazotization and coupling reactions .
Physicochemical Properties
Table 2: Key Physicochemical Properties
- The absence of direct data on the target compound necessitates extrapolation. For example, the azido group typically exhibits strong IR absorption near 2100 cm⁻¹ (N₃ stretch), absent in amino or halogenated analogs.
Q & A
Q. What are the optimal conditions for synthesizing 1-azido-3-bromo-5-methoxybenzene to maximize yield and purity?
- Methodological Answer: Synthesis typically involves diazotization followed by azide substitution. Optimize reaction temperature (0–5°C for diazotization) and use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis. Purification via flash column chromatography (silica gel, hexane/ethyl acetate gradient) enhances purity . For bromo-methoxybenzene precursors, protocols from analogous compounds suggest refluxing with NaN₃ in acetonitrile under inert atmospheres .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
- Methodological Answer:
- ¹H/¹³C NMR : Identify methoxy (δ ~3.8 ppm singlet) and aromatic protons (δ 6.5–7.5 ppm, split by substituents). Bromine and azide groups induce deshielding .
- IR : Confirm azide stretch (~2100 cm⁻¹) and methoxy C–O (~1250 cm⁻¹) .
- MS (EI) : Look for molecular ion [M]⁺ and fragments corresponding to Br loss (M–79) or N₂ elimination (M–28) .
Q. What are the primary degradation pathways of this compound under different storage conditions, and how can stability be enhanced?
- Methodological Answer: Azides degrade via thermal or photolytic pathways, releasing nitrogen. Store at –20°C in amber vials under argon. Avoid exposure to light and transition metals (e.g., Cu, Fe) that catalyze decomposition. Stability assays using HPLC or TLC can monitor degradation over time .
Q. What safety protocols are essential when handling this compound, considering its azide functionality?
- Methodological Answer:
- Use blast shields and personal protective equipment (PPE) due to explosive risk.
- Work in fume hoods to avoid inhalation.
- Neutralize waste with sodium nitrite/acid solutions to safely decompose residual azides .
Q. What are the key considerations for selecting suitable solvents in reactions involving this compound to prevent side reactions?
- Methodological Answer: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may compete in nucleophilic reactions. Avoid alcohols or water to prevent hydrolysis. For CuAAC, use tert-butanol/water mixtures to balance reactivity and azide stability .
Advanced Research Questions
Q. How does the presence of both azido and bromo groups influence the regioselectivity of nucleophilic aromatic substitution (NAS) reactions in this compound?
- Methodological Answer: The azide group (–N₃) acts as a strong meta-director, while bromine (–Br) is ortho/para-directing. Computational modeling (DFT) predicts preferential substitution at the para position to –N₃. Experimental validation via X-ray crystallography or NOESY can confirm regioselectivity .
Q. What strategies can resolve contradictions in reported reaction outcomes for copper-catalyzed azide-alkyne cycloaddition (CuAAC) using this compound?
- Methodological Answer:
- Control experiments : Test for trace metal impurities (e.g., via ICP-MS) that may deactivate catalysts.
- Kinetic studies : Vary Cu(I) sources (e.g., CuBr vs. CuSO₄/ascorbate) and monitor reaction progress with in situ IR.
- Comparative analysis : Benchmark against structurally similar azides (e.g., 4-azido-1-bromo-2-chlorobenzene) to identify substituent effects .
Q. How can computational chemistry models predict the reactivity of this compound in multi-step syntheses?
- Methodological Answer: Use AI-driven retrosynthesis tools (e.g., Template_relevance models) to prioritize feasible routes. Density Functional Theory (DFT) calculates transition states for NAS or cycloaddition steps. Validate predictions with small-scale trials and adjust parameters (e.g., solvent polarity) using COSMO-RS .
Q. In bioorthogonal chemistry, how does the meta-substitution pattern affect reactivity compared to para-substituted analogs?
- Methodological Answer: Meta-substitution increases steric hindrance, reducing reaction rates in CuAAC. Kinetic assays (e.g., stopped-flow UV-Vis) quantify rate constants (k₂). Compare with para-substituted analogs (e.g., 1-azido-4-bromo-2-methoxybenzene) to isolate electronic vs. steric effects .
Q. How do isotopic labeling studies using deuterated derivatives enhance mechanistic understanding of thermal decomposition?
- Methodological Answer:
Synthesize deuterated analogs (e.g., CD₃O-substituted) via H/D exchange. Use GC-MS or ²H NMR to track N₂ release pathways. Isotopic scrambling experiments differentiate between concerted vs. stepwise decomposition mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
